7-Amino-3,4-dimethylisoquinolin-1(2H)-one
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Overview
Description
7-Amino-3,4-dimethylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an amino group at the 7th position and two methyl groups at the 3rd and 4th positions on the isoquinoline ring, along with a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4-dimethylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3,4-dimethylbenzaldehyde, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization reactions.
Nitration: 3,4-Dimethylbenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Cyclization: The resulting intermediate undergoes cyclization under acidic or basic conditions to form the isoquinoline ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,4-dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various acylated or alkylated derivatives.
Scientific Research Applications
7-Amino-3,4-dimethylisoquinolin-1(2H)-one has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3,4-dimethylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
7-Aminoisoquinolin-1(2H)-one: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylisoquinolin-1(2H)-one: Lacks the amino group at the 7th position.
7-Amino-3-methylisoquinolin-1(2H)-one: Has only one methyl group at the 3rd position.
Uniqueness
7-Amino-3,4-dimethylisoquinolin-1(2H)-one is unique due to the presence of both the amino group and two methyl groups on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
333458-51-8 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-amino-3,4-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O/c1-6-7(2)13-11(14)10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
QAVWNEIKPOOJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
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